molecular formula C16H13ClN4O2S2 B2361624 4-chloro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide CAS No. 1021255-48-0

4-chloro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide

Cat. No. B2361624
CAS RN: 1021255-48-0
M. Wt: 392.88
InChI Key: PIPGSBCZUVPISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific chemical reactions involving “this compound” are not detailed in the retrieved papers.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, which include compounds structurally related to 4-chloro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide, have been explored for their corrosion inhibiting effects. For instance, certain benzothiazole derivatives have demonstrated significant protection against steel corrosion in acidic environments, highlighting their potential as corrosion inhibitors (Hu et al., 2016).

Antimicrobial and Anticancer Activity

Research on thiazolidinone derivatives has revealed their potential in antimicrobial and anticancer applications. These compounds have been evaluated for their in vitro antimicrobial and anticancer potentials, with some showing significant activity against specific microbial strains and cancer cell lines. The structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies provide insights into the molecular features contributing to their biological activities (Deep et al., 2016).

Anti-inflammatory Applications

Compounds derived from thiazole and thiazoline, similar to the 4-chloro derivative , have shown anti-inflammatory properties. Research on such derivatives indicates their potential in developing new nonsteroidal anti-inflammatory drugs (NSAIDs), with specific compounds demonstrating effectiveness across concentration ranges without adversely affecting myocardial function (Lynch et al., 2006).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, showing significant potency compared to existing treatments. This research suggests the potential of thiazole-based compounds in developing more effective antiallergy medications (Hargrave et al., 1983).

Vascular Endothelial Growth Factor (VEGF) Inhibition

Aminothiazole-based analogues have been identified as potent and selective inhibitors of VEGFR-2 kinase activity, important in angiogenesis and cancer progression. These compounds demonstrate promising pharmacokinetic properties and efficacy in tumor inhibition, underscoring their potential as cancer therapeutics (Borzilleri et al., 2006).

properties

IUPAC Name

4-chloro-N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S2/c17-11-3-1-10(2-4-11)14(23)21-16-19-12(9-25-16)5-6-13(22)20-15-18-7-8-24-15/h1-4,7-9H,5-6H2,(H,18,20,22)(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPGSBCZUVPISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.